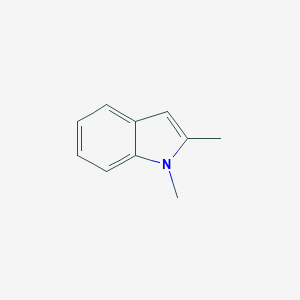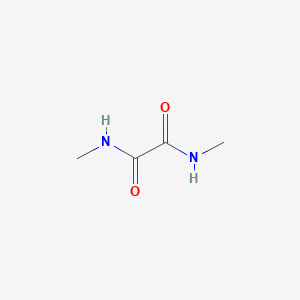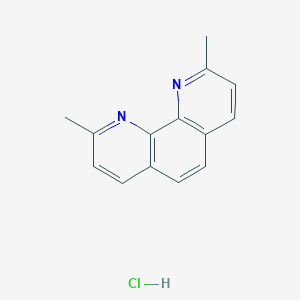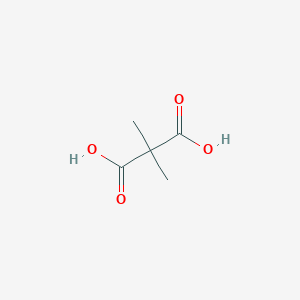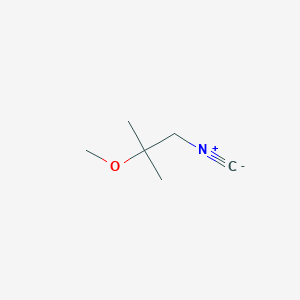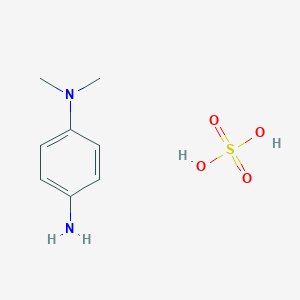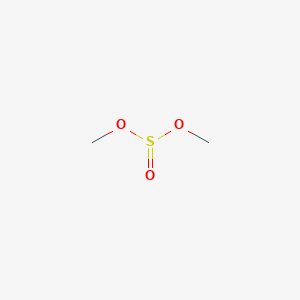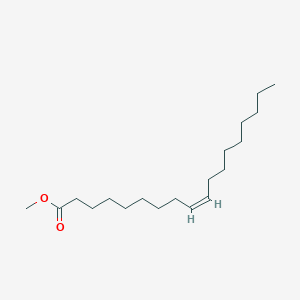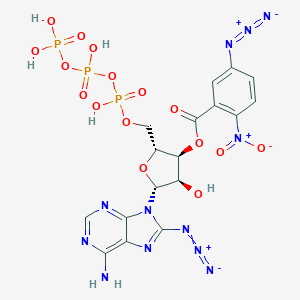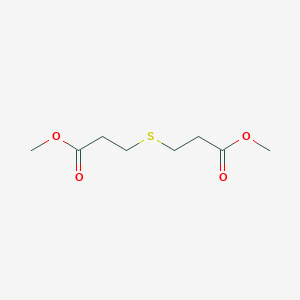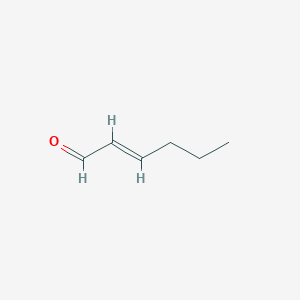![molecular formula C10H14OS B146856 1-[2-(Methylsulfanylmethyl)phenyl]ethanol CAS No. 132310-54-4](/img/structure/B146856.png)
1-[2-(Methylsulfanylmethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfanylmethyl)phenyl]ethanol, also known as MSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSH is a member of the family of phenylalkanols and is derived from thioanisole.
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood. However, studies have suggested that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of the MAPK pathway, and activation of the Nrf2 pathway. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
Biochemische Und Physiologische Effekte
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in lab experiments is its high purity and stability. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been reported to have good solubility in water and other solvents, which makes it easy to use in various assays. However, one of the limitations of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. One of the areas of interest is the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in the prevention and treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol and its potential side effects.
Conclusion:
In conclusion, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide, followed by a catalytic hydrogenation process. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood, but it is believed to act through multiple pathways. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol, including the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases and cancer, and further investigation of its mechanism of action.
Synthesemethoden
The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide. The reaction mixture is then subjected to a catalytic hydrogenation process to yield 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. This method has been reported to have a high yield of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol with good purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to have potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
132310-54-4 |
|---|---|
Produktname |
1-[2-(Methylsulfanylmethyl)phenyl]ethanol |
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1-[2-(methylsulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
SFVFMQZYONQOEV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CSC)O |
Kanonische SMILES |
CC(C1=CC=CC=C1CSC)O |
Synonyme |
Benzenemethanol, -alpha--methyl-2-[(methylthio)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)
![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)
